REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[CH:5]([OH:15])[CH2:6][C:7]1[C:12]([Cl:13])=[CH:11][CH:10]=[CH:9][C:8]=1[Cl:14])C.Cl>C(O)C>[Cl:13][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:14])[C:7]=1[CH2:6][C:5](=[O:15])[CH2:4][OH:3]
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Name
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|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C(CC1=C(C=CC=C1Cl)Cl)O)OCC
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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the mixture is refluxed for 4 hours
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
is evaporated to dryness
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Type
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ADDITION
|
Details
|
10 ml of toluene are added
|
Type
|
CUSTOM
|
Details
|
the solution is again evaporated to dryness in order
|
Type
|
CUSTOM
|
Details
|
to remove the water
|
Type
|
CUSTOM
|
Details
|
After recrystallization from diisopropyl ether
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)CC(CO)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |